molecular formula C13H21N3O2 B2475215 Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate CAS No. 1820649-64-6

Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate

Cat. No.: B2475215
CAS No.: 1820649-64-6
M. Wt: 251.33
InChI Key: LLWCEIJADTYREV-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(sec-butyl)pyrimidin-5-yl]carbamate is a chemical compound with the molecular formula C13H21N3O2 and a molecular weight of 251.33 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Tert-butyl N-[4-(sec-butyl)pyrimidin-5-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(sec-butyl)pyrimidine-5-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl N-[4-(sec-butyl)pyrimidin-5-yl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl N-[4-(sec-butyl)pyrimidin-5-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-[4-(sec-butyl)pyrimidin-5-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl N-[4-(sec-butyl)pyrimidin-5-yl]carbamate can be compared with similar compounds such as:

  • Tert-butyl N-[4-(methyl)pyrimidin-5-yl]carbamate
  • Tert-butyl N-[4-(ethyl)pyrimidin-5-yl]carbamate
  • Tert-butyl N-[4-(propyl)pyrimidin-5-yl]carbamate

These compounds share similar structural features but differ in the substituents attached to the pyrimidine ring. The uniqueness of this compound lies in its specific sec-butyl group, which may confer distinct chemical and biological properties .

Biological Activity

Tert-butyl N-[4-(sec-butyl)pyrimidin-5-YL]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and related research findings, providing a comprehensive overview of its biological activity.

Molecular Characteristics:

PropertyValue
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
IUPAC NameThis compound
InChI Key[specific key not provided]

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrimidine Ring: The pyrimidine structure is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of the Sec-butyl Group: This is achieved via alkylation reactions, where sec-butyl halides are used.
  • Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate linkage.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in key biochemical pathways:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor for specific enzymes, which may play a role in various disease processes.
  • Receptor Modulation: It may interact with receptors that are critical in signaling pathways related to inflammation and neurodegeneration.

Case Studies and Research Findings

  • Neuroprotective Effects:
    • A study indicated that compounds similar to this compound exhibit neuroprotective properties by inhibiting amyloid-beta aggregation, which is significant in Alzheimer's disease research .
    • In vitro studies demonstrated that this class of compounds could enhance cell viability in astrocytes exposed to toxic agents like amyloid-beta, suggesting a protective mechanism against neurotoxicity .
  • Anti-inflammatory Activity:
    • Research has indicated that certain derivatives can modulate inflammatory responses in cellular models, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
    • These findings suggest that this compound may have therapeutic implications for conditions characterized by chronic inflammation.
  • Antiviral Properties:
    • Some studies have explored the antiviral potential of similar carbamates, noting their effectiveness against viral replication processes . While specific data on this compound's antiviral activity is limited, the structural similarities suggest potential efficacy.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameBiological Activity
Tert-butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamateModerate enzyme inhibition
Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamateNotable anti-inflammatory effects
Tert-butyl N-[4-amino-2-(hydroxymethyl)pyrimidin-5-yl]carbamateNeuroprotective and anti-cancer properties

Properties

IUPAC Name

tert-butyl N-(4-butan-2-ylpyrimidin-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-6-9(2)11-10(7-14-8-15-11)16-12(17)18-13(3,4)5/h7-9H,6H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWCEIJADTYREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NC=NC=C1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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